molecular formula C28H29N3O B11403705 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11403705
M. Wt: 423.5 g/mol
InChI Key: MIJYMXXLBRTSSU-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyrrolidin-2-one moiety:

    Introduction of the dimethylphenyl groups: The final step involves the attachment of the dimethylphenyl groups to the core structure, which can be done through various coupling reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe or tool in biological studies, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    N-(2,4-dimethylphenyl)formamide: This compound shares some structural similarities but lacks the benzodiazole and pyrrolidin-2-one moieties.

    2,4-dimethylacetophenone: Another structurally related compound, but with different functional groups and properties.

The uniqueness of 1-(2,4-dimethylphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one lies in its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O/c1-18-10-12-25(21(4)13-18)30-17-23(15-27(30)32)28-29-24-7-5-6-8-26(24)31(28)16-22-14-19(2)9-11-20(22)3/h5-14,23H,15-17H2,1-4H3

InChI Key

MIJYMXXLBRTSSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC(=C5)C)C)C

Origin of Product

United States

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